molecular formula C6H7BrN2 B066436 (6-Bromopyridin-2-yl)methanamine CAS No. 188637-63-0

(6-Bromopyridin-2-yl)methanamine

Cat. No. B066436
CAS RN: 188637-63-0
M. Wt: 187.04 g/mol
InChI Key: WNUXZPQIGBMHSI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of (6-Bromopyridin-2-yl)methanamine and its derivatives involves several chemical processes. For example, Hirokawa et al. (2000) described an efficient synthesis of a related compound, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, which shares some structural similarities with (6-Bromopyridin-2-yl)methanamine (Hirokawa, Horikawa, & Kato, 2000). Additionally, Rao et al. (2013) synthesized a novel azetidine derivative of (6-Bromopyridin-2-yl)methanamine, emphasizing its potential in biological applications (Rao, Prasad, & Rao, 2013).

Molecular Structure Analysis

The molecular structure of compounds related to (6-Bromopyridin-2-yl)methanamine has been elucidated through various analytical techniques. For instance, Wang et al. (2008) investigated the crystal structure of a Schiff base compound, which provides insights into the molecular structure of similar bromopyridine derivatives (Wang, Nong, Sht, & Qi, 2008).

Chemical Reactions and Properties

(6-Bromopyridin-2-yl)methanamine participates in a variety of chemical reactions, forming different derivatives and compounds. For example, van der Heijden et al. (2016) explored the use of 2-bromo-6-isocyanopyridine in multicomponent chemistry, demonstrating the versatility of bromopyridine derivatives in chemical synthesis (van der Heijden, Jong, Ruijter, & Orru, 2016).

Scientific Research Applications

  • Synthesis and Biological Evaluation of Novel Azetidine Derivative : This study focused on the synthesis of a compound similar to (6-Bromopyridin-2-yl)methanamine, which was evaluated for antibacterial and antifungal activity, showing acceptable results (B. G. Rao, A. Prasad, & P. Rao, 2013).

  • Design, Synthesis, and Antimicrobial Activities of New Quinoline Derivatives : This research involved synthesizing derivatives starting from an aniline compound and evaluating their in vitro antibacterial and antifungal activities, which demonstrated moderate to very good results (K. D. Thomas, Airody Vasudeva Adhikari, & N. Suchetha Shetty, 2010).

  • Characterization, Molecular Docking, Antimicrobial and Anticancer Studies on Schiff Base Rare Earth Metal Complexes : This study involved synthesizing and characterizing metal complexes using a compound related to (6-Bromopyridin-2-yl)methanamine. These complexes were evaluated for antimicrobial and anticancer activities, with some showing good biological efficacy (B. Preethi, R. Jayaprakash, S. Rani, & N. Vijayakumar, 2021).

  • Synthesis and Characterisation of Zinc(II) Complexes as Pre-catalysts for Polylactide : This research focused on synthesizing zinc complexes with ligands related to (6-Bromopyridin-2-yl)methanamine, which were used in the polymerization of lactide, showing preference for heterotactic polylactide (Kyuong Seop Kwon, S. Nayab, & J. Jeong, 2015).

  • Arylation of Adamantanamines with Bromopyridines : This study compared the efficiencies of palladium(0) and copper(I) complexes in the amination of bromopyridines with adamantyl methanamine, demonstrating the applicability of these catalytic systems in preparing N-pyridyl derivatives (M. Lyakhovich et al., 2019).

  • Novel Aryloxyethyl Derivatives as Serotonin 5-HT1A Receptor-Biased Agonists : This research designed novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine as "biased agonists" of serotonin 5-HT1A receptors, showing promising antidepressant-like activity (J. Sniecikowska et al., 2019).

properties

IUPAC Name

(6-bromopyridin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2/c7-6-3-1-2-5(4-8)9-6/h1-3H,4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNUXZPQIGBMHSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Br)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90596149
Record name 1-(6-Bromopyridin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90596149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Bromopyridin-2-yl)methanamine

CAS RN

188637-63-0
Record name 1-(6-Bromopyridin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90596149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A suspension of 2-(6-Bromo-pyridin-2-ylmethyl)-isoindole-1,3-dione (4000 mg, 12.61 mmol) in ethanol (60 mL ) was heated at 70° C. until complete dissolution was observed. Hydrazine hydrate (3156 mg, 63.06 mmol) was then added and the resulting mixture was heated at 70° C. for 5 h. The resulting solution was cooled to 0° C. and filtered. The filtrate was concentrated in vacuo and the crude residue was purified by column chromatography with a gradient of 0 to 30% methanol/dichloromethane to give C-(6-Bromo-pyridin-2-yl)-methylamine as a yellow solid (2070 mg, 79%). MS ES (MH+187.1, RT=1.11 min).
Quantity
4000 mg
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
3156 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

2-Bromo-6-bromomethyl-pyridine (2.67 g, 10.63 mmol) was combined with hexamethylenetetramine (3.00 g, 21.30 mmol) in chloroform (50 ml) and the resulting reaction mixture was stirred at reflux for 14 hours. The reaction mixture was then cooled to room temperature and the white solid was collected by filtration. The white solid was suspended in ethanol (50 ml) and concentrated HCl (12 ml) was added. The resulting reaction mixture was stirred at 90° C. for 14 hours. Adjustment of pH to 12 was done by the addition of aq 5N NaOH. The reaction mixture was extracted with dichloromethane several times. The combined organic layers were concentrated to yield the title compound. Spectroscopic data: 1H NMR (300 MHz, CDCl3) δ 3.95 (s, 2H) 7.19-7.28 (m, 2H) 7.62 (t, J=7.82 Hz, 1H).
Quantity
2.67 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6-Bromopyridin-2-yl)methanamine
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